
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is a chemical compound with the molecular formula C23H30N2O4 and a molecular weight of 398.5. It is an intermediate in the synthesis of Saterinone, a PDE3 phosphodiesterase enzyme inhibitor. This compound is significant in the field of medicinal chemistry due to its role in the development of drugs that target cardiovascular diseases.
Métodos De Preparación
The synthesis of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves several steps. One common method includes the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction produces 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazonium salts, which are used to form diazonium compounds . These compounds are then utilized in the production of dyes, photographic chemicals, and fungicides . Major products formed from these reactions include various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the development of PDE3 inhibitors, which are used to treat cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves its role as an intermediate in the synthesis of Saterinone. Saterinone inhibits the PDE3 enzyme, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, Saterinone increases cAMP levels, leading to enhanced cardiac contractility and vasodilation.
Comparación Con Compuestos Similares
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is unique due to its specific structure and role as an intermediate in the synthesis of Saterinone. Similar compounds include other 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, such as 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 6-hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile . These compounds share similar chemical properties but differ in their specific applications and biological activities .
Propiedades
Fórmula molecular |
C23H30N2O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C23H30N2O4/c1-18(26)15-19-7-9-21(10-8-19)29-17-20(27)16-24-11-13-25(14-12-24)22-5-3-4-6-23(22)28-2/h3-10,20,27H,11-17H2,1-2H3 |
Clave InChI |
OKRNUWBNGKNNDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


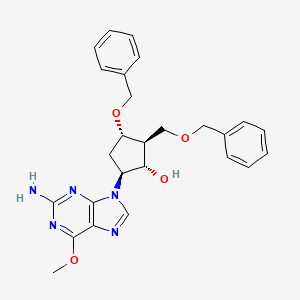
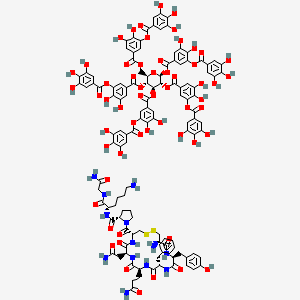
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
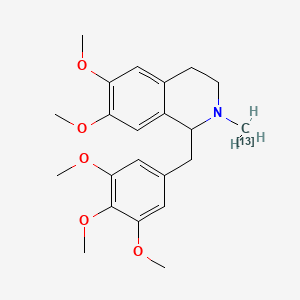
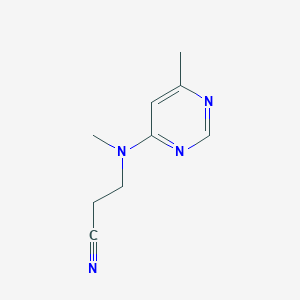
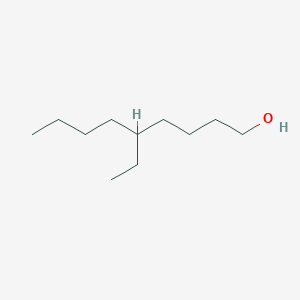


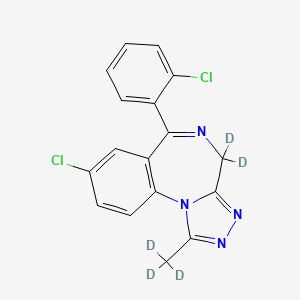
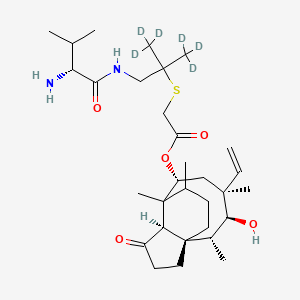
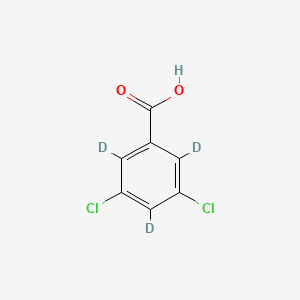

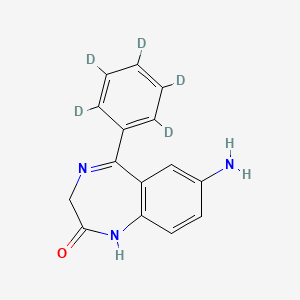
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
